3-Hydroxy-3-(2-(3-methoxyphenyl)-2-oxoethyl)-7-methylindolin-2-one
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Description
3-Hydroxy-3-(2-(3-methoxyphenyl)-2-oxoethyl)-7-methylindolin-2-one is a useful research compound. Its molecular formula is C18H17NO4 and its molecular weight is 311.337. The purity is usually 95%.
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Scientific Research Applications
Tubulin Polymerization Inhibition
One application area for similar compounds is in the inhibition of tubulin polymerization, which is a critical process in cell division. Methoxy-substituted indole derivatives have been studied for their potential to disrupt microtubule assembly, thereby acting as cytostatics. For instance, certain derivatives demonstrated the ability to degrade the cytoskeleton in cancer cells, indicating their potential as anticancer agents due to their interaction with tubulin and subsequent inhibition of cell proliferation (Gastpar, Goldbrunner, Marko, & von Angerer, 1998).
Chemical Synthesis and Modification
Chemical synthesis and structural modification of related compounds reveal their versatility in generating novel derivatives with potential therapeutic applications. For example, the synthesis and in vitro evaluation of novel esters for topical drug delivery demonstrates the ability to modify chemical structures to improve drug delivery mechanisms (Rautio, Nevalainen, Taipale, Vepsäläinen, Gynther, Laine, & Järvinen, 2000). Additionally, the synthesis of 3-hydroxyisoindolin-1-ones through tandem catalytic processes highlights innovative approaches to accessing complex chemical structures (Sharma, Park, Park, & Kim, 2012).
Antibacterial Activity
The synthesis and evaluation of novel quinazolin-4-one derivatives have demonstrated significant antibacterial activity against various strains of microorganisms, indicating the potential of such compounds in the development of new antibacterial agents (Osarumwense, 2022).
Properties
IUPAC Name |
3-hydroxy-3-[2-(3-methoxyphenyl)-2-oxoethyl]-7-methyl-1H-indol-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO4/c1-11-5-3-8-14-16(11)19-17(21)18(14,22)10-15(20)12-6-4-7-13(9-12)23-2/h3-9,22H,10H2,1-2H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IBGOJVQNCOZDPI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C(C(=O)N2)(CC(=O)C3=CC(=CC=C3)OC)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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